4-Formyl-2-methoxybenzonitrile

CAS No.: 21962-49-2

Cat. No.: VC2946864

Molecular Formula: C9H7NO2

Molecular Weight: 161.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 21962-49-2 |

|---|---|

| Molecular Formula | C9H7NO2 |

| Molecular Weight | 161.16 g/mol |

| IUPAC Name | 4-formyl-2-methoxybenzonitrile |

| Standard InChI | InChI=1S/C9H7NO2/c1-12-9-4-7(6-11)2-3-8(9)5-10/h2-4,6H,1H3 |

| Standard InChI Key | RIKJENUWHKDHIW-UHFFFAOYSA-N |

| SMILES | COC1=C(C=CC(=C1)C=O)C#N |

| Canonical SMILES | COC1=C(C=CC(=C1)C=O)C#N |

Introduction

Structural Information and Properties

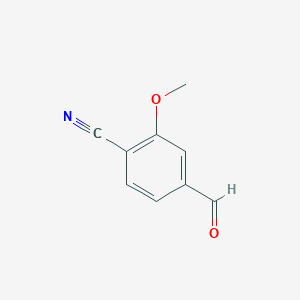

4-Formyl-2-methoxybenzonitrile (C₉H₇NO₂) is an aromatic compound with a distinct molecular architecture. Its structure consists of a benzene ring substituted with three functional groups: a formyl group (CHO) at the para position (C-4), a methoxy group (OCH₃) at the ortho position (C-2), and a cyano group (C≡N) attached to the benzene ring. This combination of functional groups gives the compound unique chemical reactivity and potential applications in various synthetic pathways.

Chemical Identity and Properties

The compound's structural information can be identified through various chemical notations and properties as presented in the following table:

| Property | Value |

|---|---|

| Molecular Formula | C₉H₇NO₂ |

| SMILES | COC1=C(C=CC(=C1)C=O)C#N |

| InChI | InChI=1S/C9H7NO2/c1-12-9-4-7(6-11)2-3-8(9)5-10/h2-4,6H,1H3 |

| InChIKey | RIKJENUWHKDHIW-UHFFFAOYSA-N |

| Compound Name | 4-formyl-2-methoxybenzonitrile |

The molecular structure features electron-withdrawing and electron-donating groups, creating an interesting electronic distribution that influences its chemical behavior and reactivity patterns .

Physical Properties and Spectroscopic Data

Based on its structural features, 4-formyl-2-methoxybenzonitrile exhibits predicted collision cross-section values when analyzed using mass spectrometry techniques. These measurements provide valuable information for analytical identification and characterization of the compound:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 162.05496 | 132.3 |

| [M+Na]⁺ | 184.03690 | 145.1 |

| [M+NH₄]⁺ | 179.08150 | 137.2 |

| [M+K]⁺ | 200.01084 | 135.8 |

| [M-H]⁻ | 160.04040 | 127.0 |

| [M+Na-2H]⁻ | 182.02235 | 136.8 |

| [M]⁺ | 161.04713 | 131.8 |

| [M]⁻ | 161.04823 | 131.8 |

These collision cross-section values provide important data for the identification and analysis of this compound using ion mobility mass spectrometry techniques .

Reactivity and Chemical Behavior

The chemical behavior of 4-formyl-2-methoxybenzonitrile is significantly influenced by the presence of its three key functional groups, each contributing distinct reactivity patterns.

Functional Group Reactivity

The compound exhibits complex reactivity due to the interplay of its functional groups:

-

Formyl Group (CHO): This aldehyde functionality is highly reactive toward nucleophilic addition reactions. It can participate in condensation reactions, such as aldol condensations, Wittig reactions, and reductions to alcohols.

-

Methoxy Group (OCH₃): Serving as an electron-donating group, the methoxy substituent affects the electronic distribution within the aromatic ring, influencing both reactivity and regioselectivity of further substitutions. It can also undergo demethylation under appropriate conditions.

-

Cyano Group (C≡N): This functionality can be transformed into various other groups, including carboxylic acids, amides, amines, or aldehydes under suitable reaction conditions. It also serves as a valuable synthetic handle for further molecular elaboration.

The combined electronic effects of these groups create a unique reactivity profile that can be exploited in various synthetic applications.

Applications and Research Significance

Comparison with Structurally Related Compounds

To better understand the potential significance of 4-formyl-2-methoxybenzonitrile, it is valuable to compare it with structurally related compounds:

| Compound | Structural Differences | Unique Properties/Applications |

|---|---|---|

| 4-Formyl-3-methoxybenzonitrile | Methoxy group at position 3 instead of position 2 | Different electronic distribution affecting reactivity patterns |

| Methyl 4-formyl-2-methoxybenzoate | Contains a methyl ester group instead of a nitrile group | Used in various chemical syntheses and pharmaceutical applications |

| 4-Bromo-3-methoxybenzonitrile | Contains a bromo group instead of a formyl group | Serves as a precursor in various synthetic routes |

These structural differences lead to distinct chemical behaviors and applications, highlighting the unique position of 4-formyl-2-methoxybenzonitrile in the chemical space of substituted benzonitriles.

Analytical Methods and Characterization

Spectroscopic Analysis

Characterization of 4-formyl-2-methoxybenzonitrile typically involves various spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum would show characteristic signals for:

-

The aldehyde proton (typically at δ ~9.8-10.0 ppm)

-

The methoxy protons (typically at δ ~3.8-4.0 ppm)

-

The aromatic protons with their specific splitting patterns

-

-

Infrared Spectroscopy (IR): Key absorption bands would include:

-

C≡N stretching (typically around 2200-2240 cm⁻¹)

-

C=O stretching of the aldehyde (typically around 1680-1700 cm⁻¹)

-

C-O stretching of the methoxy group (typically around 1250-1270 cm⁻¹)

-

-

Mass Spectrometry: As indicated in the collision cross-section data, various adducts can be formed and detected, providing valuable information for structure confirmation .

Chromatographic Analysis

Chromatographic techniques, particularly high-performance liquid chromatography (HPLC) and gas chromatography (GC), can be employed for the purification and analysis of 4-formyl-2-methoxybenzonitrile. These methods are essential for determining the purity of synthesized material and for monitoring reactions involving this compound.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume